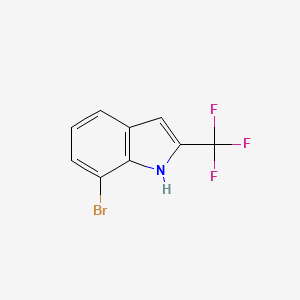

7-Bromo-2-trifluoromethyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

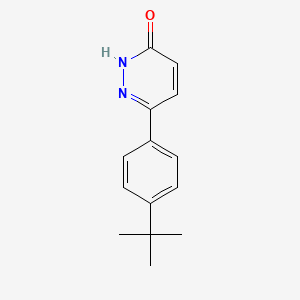

7-Bromo-2-trifluoromethyl-1H-indole is a chemical compound with a promising future in various fields of research and industries. It is a derivative of indole, which is a heterocyclic compound that is widely found in nature and has many bioactive properties .

Synthesis Analysis

The synthesis of 2-trifluoromethylindoles from indoles can be achieved using CF3SO2Na under metal-free conditions . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis

The molecular formula of this compound is C9H5BrF3N. Indole compounds, including this one, are aromatic in nature due to the presence of excessive π-electrons delocalization .Aplicaciones Científicas De Investigación

Crystal Structure and Hydrogen Bonding

7-Bromo-2-trifluoromethyl-1H-indole and its derivatives have been studied for their crystal structures and hydrogen bonding characteristics. These studies provide insights into the molecular interactions and structural conformations of these compounds. The use of X-ray crystallography and density functional theory (DFT) has been instrumental in understanding the bonding networks and π-stacking of the indole moiety (Mphahlele, 2018).

Synthesis of Potent Antagonists

Research has been conducted on synthesizing derivatives of this compound for the development of potent antagonists, particularly in the context of 5-HT6 antagonism. This involves complex synthesis processes and structural confirmation through methods such as X-ray crystallography (Isherwood et al., 2012).

Fluorescence Quenching Studies

Studies on isomeric 7-(pyridyl)indoles, a related class, have revealed varying photophysical properties, including fluorescence quenching. This research is significant in understanding the solvent-dependent behavior and intramolecular interactions of these compounds (Wiosna et al., 2004).

Photoaffinity Labeling

The synthesis of 5- and 6-trifluoromethyldiazirinyl indoles from bromoindole derivatives has been explored for applications in bioactive indole metabolites. These compounds can be used in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).

Facile Synthesis of Indoles

Research has been conducted on the facile and general approach to synthesizing 2,5,7-trisubstituted indoles from bromoindole derivatives. This includes exploring different catalysis methods and chemical reactions to create various indole structures (Cacchi et al., 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit anticancer activity against various human cancer cell lines, including hela, mcf-7, a549, and pc3 . This suggests that the compound may interact with targets involved in cancer cell proliferation and survival.

Mode of Action

It’s known that similar compounds can interfere with the function of various proteins and enzymes, thereby disrupting the normal cellular processes

Biochemical Pathways

Given its potential anticancer activity, it’s plausible that this compound may affect pathways related to cell cycle regulation, apoptosis, and dna repair .

Result of Action

Similar compounds have shown anticancer activity, suggesting that this compound may induce cell death, inhibit cell proliferation, or disrupt cellular processes in cancer cells .

Propiedades

IUPAC Name |

7-bromo-2-(trifluoromethyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHJZTIFFYCZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2437461.png)

![dimethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2437462.png)

![3-(cyclopropanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)

![3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2437465.png)

![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2437466.png)

![1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride](/img/structure/B2437468.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B2437472.png)